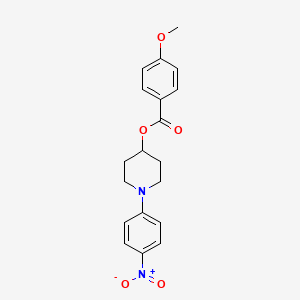

1-(4-Nitrophenyl)-4-piperidinyl 4-methoxybenzenecarboxylate

Description

1-(4-Nitrophenyl)-4-piperidinyl 4-methoxybenzenecarboxylate is a piperidine-based compound featuring a 4-nitrophenyl group attached to the piperidine ring and a 4-methoxybenzenecarboxylate ester moiety. For instance, piperidinyl carboxylates with benzyl or methoxycarbonyl substituents, such as those synthesized via reactions involving tert-butyl 4-aminopiperidine-1-carboxylate or propionic anhydride, demonstrate similar esterification and functionalization strategies .

Properties

IUPAC Name |

[1-(4-nitrophenyl)piperidin-4-yl] 4-methoxybenzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20N2O5/c1-25-17-8-2-14(3-9-17)19(22)26-18-10-12-20(13-11-18)15-4-6-16(7-5-15)21(23)24/h2-9,18H,10-13H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MDXMIKPZUHGBDU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C(=O)OC2CCN(CC2)C3=CC=C(C=C3)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20N2O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

356.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Nitrophenyl)-4-piperidinyl 4-methoxybenzenecarboxylate typically involves the esterification of 4-methoxybenzoic acid with 1-(4-nitrophenyl)-4-piperidinol. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under anhydrous conditions .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 1-(4-Nitrophenyl)-4-piperidinyl 4-methoxybenzenecarboxylate can undergo various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions:

Reduction: Hydrogen gas, palladium on carbon (Pd/C)

Substitution: Sodium methoxide, dimethyl sulfoxide (DMSO)

Hydrolysis: Hydrochloric acid (HCl) or sodium hydroxide (NaOH)

Major Products Formed:

Reduction: 1-(4-Aminophenyl)-4-piperidinyl 4-methoxybenzenecarboxylate

Substitution: Various substituted derivatives depending on the nucleophile used

Hydrolysis: 4-methoxybenzoic acid and 1-(4-nitrophenyl)-4-piperidinol

Scientific Research Applications

1-(4-Nitrophenyl)-4-piperidinyl 4-methoxybenzenecarboxylate has several applications in scientific research:

Medicinal Chemistry: It can be used as a precursor for the synthesis of pharmaceutical compounds with potential therapeutic effects.

Materials Science: The compound’s unique structural properties make it suitable for the development of novel materials with specific functionalities.

Biological Studies: It can be used in studies to understand the interactions between small molecules and biological targets.

Mechanism of Action

The mechanism of action of 1-(4-Nitrophenyl)-4-piperidinyl 4-methoxybenzenecarboxylate depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The nitrophenyl group can participate in electron transfer reactions, while the piperidinyl and methoxybenzenecarboxylate groups can influence the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Pharmacological Profiles

- Antimicrobial vs. Opioid Activity: 1,3,4-Thiadiazole derivatives () and pyrazolo-pyrimidines () prioritize antimicrobial action, whereas 2-methoxyfentanyl and carfentanil analogs () focus on central nervous system effects. The target compound’s activity may align more with antimicrobial applications due to its nitro group.

Biological Activity

1-(4-Nitrophenyl)-4-piperidinyl 4-methoxybenzenecarboxylate (CAS No. 339010-15-0) is a synthetic compound with notable biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on diverse research findings.

Chemical Structure and Properties

- Molecular Formula : C19H20N2O5

- Molecular Weight : 356.37 g/mol

- CAS Number : 339010-15-0

The compound features a piperidine ring substituted with both a nitrophenyl and a methoxybenzenecarboxylate group, which contributes to its biological activity.

Biological Activity Overview

This compound exhibits various biological activities, including:

- Antimicrobial Activity : Studies have shown that compounds with similar structures possess significant antibacterial properties. The nitrophenyl group is often associated with increased antimicrobial efficacy, potentially acting through disruption of microbial cell membranes or inhibition of essential enzymes .

- Antidepressant Effects : Research indicates that piperidine derivatives can influence neurotransmitter systems, particularly serotonin and norepinephrine pathways, suggesting potential antidepressant properties .

- Analgesic Properties : Some studies suggest that piperidine derivatives may exhibit analgesic effects by modulating pain pathways in the central nervous system .

The biological activity of this compound can be attributed to several mechanisms:

- Receptor Interaction : The compound may interact with various receptors in the brain, including serotonin and dopamine receptors, influencing mood and pain perception.

- Enzyme Inhibition : The presence of the nitrophenyl group suggests potential inhibition of key enzymes involved in microbial metabolism or neurotransmitter degradation .

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial activity of piperidine derivatives against several bacterial strains. Results indicated that compounds with a nitrophenyl moiety demonstrated enhanced activity against Gram-positive bacteria, highlighting the importance of structural modifications in developing effective antimicrobials .

Case Study 2: Antidepressant Activity

In a preclinical model, piperidine derivatives were assessed for their impact on depressive-like behaviors. The results suggested that these compounds could reduce immobility time in forced swim tests, indicating potential antidepressant effects through serotonin reuptake inhibition .

Data Table: Comparative Biological Activities

| Compound Name | Antimicrobial Activity | Antidepressant Effects | Analgesic Properties |

|---|---|---|---|

| This compound | Moderate | Positive | Positive |

| N-(4-nitrophenyl)piperazine | High | N/A | N/A |

| Other Piperidine Derivatives | Varies | Positive | Variable |

Q & A

Basic: What are the standard synthetic routes for 1-(4-Nitrophenyl)-4-piperidinyl 4-methoxybenzenecarboxylate?

Methodological Answer:

The compound is typically synthesized via a two-step process:

Condensation Reaction : React 4-nitrophenylpiperidine with 4-methoxybenzoyl chloride in anhydrous conditions. This step often employs a base (e.g., triethylamine) to deprotonate intermediates and drive the reaction .

Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) isolates the product. Yield optimization may require adjusting reaction time (12–24 hours) and temperature (reflux at 80–100°C) .

Key Considerations : Use inert atmosphere (argon/nitrogen) to prevent oxidation of intermediates .

Basic: Which spectroscopic techniques are essential for characterizing this compound?

Methodological Answer:

- 1H/13C NMR : Assign peaks to confirm the piperidinyl ring (δ 1.8–2.3 ppm for axial protons) and aromatic methoxy group (δ 3.7–3.8 ppm). The 4-nitrophenyl group shows distinct aromatic splitting patterns (e.g., δ 7.2–8.2 ppm) .

- IR Spectroscopy : Identify ester carbonyl (C=O stretch ~1720 cm⁻¹) and nitro group (asymmetric stretch ~1520 cm⁻¹) .

- Mass Spectrometry (HRMS) : Verify molecular ion [M+H]+ and fragmentation patterns (e.g., loss of NO₂ or methoxybenzoyl groups) .

Advanced: How can researchers optimize the yield of this compound?

Methodological Answer:

- Design of Experiments (DoE) : Use factorial designs to test variables like solvent polarity (DMF vs. THF), stoichiometry (1:1.2 molar ratio of piperidine to acyl chloride), and catalyst (e.g., DMAP for esterification) .

- Reaction Monitoring : Employ TLC or in-situ FTIR to track intermediate formation and adjust reaction time dynamically .

- Post-Synthesis : Optimize recrystallization solvents (e.g., 2-propanol/water mixtures) to improve purity and yield .

Advanced: How can researchers resolve contradictions in reported reaction yields for similar nitrophenyl-piperidine derivatives?

Methodological Answer:

- Variable Analysis : Compare reaction conditions across studies (e.g., anhydrous vs. moist solvents, catalyst loading). For example, yields drop from 80% to 60% if residual water hydrolyzes the acyl chloride intermediate .

- Replication with Controlled Parameters : Reproduce conflicting studies under strictly anhydrous conditions to isolate moisture as a confounding factor .

- Kinetic Studies : Use Arrhenius plots to determine activation energy differences between protocols, identifying rate-limiting steps .

Advanced: What computational methods aid in understanding the reaction mechanisms of this compound’s synthesis?

Methodological Answer:

- Quantum Chemical Calculations : Employ density functional theory (DFT) to model transition states, such as the nucleophilic attack of piperidine nitrogen on the acyl chloride .

- Reaction Path Search Algorithms : Tools like GRRM or AFIR predict competing pathways (e.g., esterification vs. nitro group reduction) under varying conditions .

- Machine Learning : Train models on PubChem reaction data to predict optimal solvents or catalysts, validated experimentally .

Advanced: What strategies are recommended for studying the biological activity of this compound?

Methodological Answer:

- Enzyme Inhibition Assays : Test against acetylcholinesterase (AChE) or monoamine oxidases (MAOs) using Ellman’s reagent (AChE) or fluorogenic substrates .

- Receptor Binding Studies : Radioligand displacement assays (e.g., μ-opioid receptor) with tritiated ligands to measure IC₅₀ values .

- Metabolic Stability : Use liver microsomes (human/rat) to assess CYP450-mediated degradation, with LC-MS quantification of parent compound and metabolites .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.